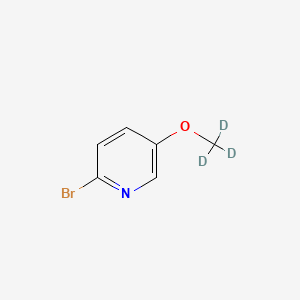

2-Bromo-5-methoxypyridine-d3

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Sciences

Stable isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comwikipedia.org This non-radioactive method provides a powerful means to trace the journey of molecules through chemical reactions and biological processes. wikipedia.orgbitesizebio.com The distinct mass of the isotopes allows for their detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Role in Mechanistic Organic Chemistry and Reaction Pathway Elucidation

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. scielo.org.mxacs.org This effect is a cornerstone in the study of reaction mechanisms. By observing how deuteration at specific positions affects the reaction rate, chemists can deduce which bonds are broken or formed in the rate-determining step of a reaction. scielo.org.mxresearchgate.net This detailed mechanistic insight is crucial for understanding and controlling chemical transformations. polimi.it

Utility in Synthetic Pathway Investigation and Optimization

Stable isotope labeling is instrumental in unraveling complex synthetic pathways. researchgate.net By introducing labeled precursors into a reaction sequence, chemists can track the incorporation and transformation of these labels in the final products. This allows for the unambiguous determination of the origin of each atom, helping to confirm or refute proposed synthetic routes. wikipedia.org Such investigations are vital for optimizing reaction conditions and developing more efficient and selective synthetic methods.

Applications in Stable Isotope Tracing Methodologies for Chemical Transformations

Stable isotope tracing is a powerful method for mapping the flow of atoms and molecules through intricate networks of chemical reactions. nih.gov In this approach, a substrate labeled with a stable isotope is introduced into a system, and the distribution of the label in the resulting products is analyzed. nih.gov This provides unparalleled insights into the metabolic wiring of cells and the impact of various factors on these pathways. nih.gov This methodology has become increasingly accessible with the advent of high-resolution mass spectrometry. nih.gov

The Pyridine (B92270) Scaffold as a Foundation in Advanced Organic Synthesis and Medicinal Chemistry Research

The pyridine ring is a fundamental heterocyclic structure found in a vast array of natural products, including vitamins and alkaloids, as well as in numerous synthetic compounds. mdpi.comnih.govlifechemicals.com Its unique properties, such as basicity, water solubility, and the ability to form hydrogen bonds, make it a privileged scaffold in drug discovery and development. nih.govfrontiersin.org The pyridine moiety is a component of many FDA-approved drugs and is frequently incorporated into molecules to enhance their pharmacological properties. mdpi.comlifechemicals.com

Overview of 2-Bromo-5-methoxypyridine-d3 as a Key Deuterated Building Block and Mechanistic Probe

This compound is a deuterated analog of 2-bromo-5-methoxypyridine (B47582). chemicalbook.commolaid.com The introduction of three deuterium atoms in the methoxy (B1213986) group provides a stable isotopic label. molaid.com This compound serves as a valuable building block in the synthesis of more complex deuterated molecules. scielo.org.mx Its structure, combining a reactive bromo-substituted pyridine ring with a deuterated methoxy group, makes it a useful probe for studying reaction mechanisms and metabolic pathways where the methoxy group might be involved. scielo.org.mx

Scope and Objectives of Academic Research on this compound and Analogous Systems

Academic research on this compound and similar deuterated pyridine derivatives is multifaceted. Key objectives include:

Developing novel and efficient methods for the synthesis of these labeled compounds. figshare.comresearchgate.net

Utilizing these compounds as mechanistic probes to elucidate the intricate details of chemical reactions. polimi.itchemrxiv.org

Incorporating these building blocks into potential drug candidates to study their metabolic fate and to potentially improve their pharmacokinetic profiles. bohrium.comacs.org

Exploring their applications as internal standards in quantitative analytical methods, such as mass spectrometry. acs.org

The overarching goal is to leverage the unique properties of these deuterated compounds to advance our fundamental understanding of chemical and biological processes and to contribute to the development of new technologies and therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trideuteriomethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULVUFYZVYHTFX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of 2 Bromo 5 Methoxypyridine D3 and Analogous Deuterated Pyridine Architectures

Retrosynthetic Approaches for 2-Bromo-5-methoxypyridine-d3

Retrosynthetic analysis of this compound suggests a convergent approach. The primary disconnection can be made at the C-Br bond and the deuterated methoxy (B1213986) group. This leads to two key precursors: a deuterated 5-methoxypyridine derivative and a brominating agent, or a brominated pyridine (B92270) precursor that can be subsequently deuterated. A common strategy involves the synthesis of a suitable pyridine core, followed by regioselective bromination and then deuteration, or vice-versa. The choice of the specific synthetic route often depends on the availability of starting materials and the desired efficiency of each step. Retrosynthetic strategies for pyridine synthesis often involve methods like the Hantzsch pyridine synthesis or the Knorr synthesis, which build the pyridine ring from acyclic precursors. advancechemjournal.com

Precursor Synthesis and Halogenation Strategies for the Pyridine Core

Synthesis of Brominated Pyridine Intermediates and Functionalized Pyridines

The synthesis of brominated pyridine intermediates can be achieved through various routes. One common method is the direct bromination of a pre-functionalized pyridine ring. For instance, 2-methoxypyridine (B126380) can be brominated to yield 5-bromo-2-methoxypyridine. This reaction is typically performed using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure high regioselectivity. The synthesis of 2,5-dibromopyridine (B19318) can be achieved from 2-aminopyridine (B139424) through bromination followed by a Sandmeyer reaction. heteroletters.org This dibrominated intermediate can then be selectively functionalized, for example, by reaction with sodium hydroxide (B78521) in methanol (B129727) to yield 2-methoxy-5-bromopyridine. chemicalbook.com

Another approach involves the synthesis of functionalized pyridines that can be later brominated. For example, 2-amino-5-methoxypyridine (B21397) can be synthesized and then converted to 2-bromo-5-methoxypyridine (B47582) via a Sandmeyer-type reaction involving diazotization followed by treatment with a bromine source. chemicalbook.com The synthesis of various functionalized pyridines is crucial as they serve as versatile building blocks for more complex molecules, including pharmaceuticals and agrochemicals.

| Precursor | Reagents | Product | Yield | Reference |

| 2,5-dibromopyridine | NaOH, Methanol | 2-methoxy-5-bromopyridine | 98% | chemicalbook.com |

| 2-aminopyridine | NBS, then Sandmeyer reaction | 2,5-dibromopyridine | 83% (overall) | heteroletters.org |

| 2-amino-5-methoxypyridine | HBr, Br2, NaNO2 | 2-bromo-5-methoxypyridine | 63% | chemicalbook.com |

Regioselective Bromination Methodologies for Pyridine Scaffolds

Achieving regioselectivity in the bromination of pyridine scaffolds is paramount. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh conditions. acs.org However, the presence of activating groups such as amino, hydroxy, or methoxy groups can facilitate bromination and direct the incoming electrophile to specific positions. thieme-connect.com

For activated pyridines, reagents like N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) can provide high regioselectivity. thieme-connect.com The reactivity of the substrates generally follows the order amino > hydroxy > methoxy. thieme-connect.com For instance, the bromination of 2-methoxypyridine with NBS in acetonitrile yields primarily the 5-bromo derivative. thieme-connect.com

Electrochemical methods have also emerged as a sustainable approach for the regioselective bromination of electron-rich aromatic rings, including pyridine derivatives. thieme-connect.com These methods often utilize inexpensive and safe bromine salts and can be performed at room temperature without the need for catalysts or oxidants. acs.orgthieme-connect.com

For pyridine N-oxides, regioselective bromination at the C2-position can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com This method avoids the use of harsh brominating agents like Br2 or POBr3. tcichemicals.com

Deuteration Methodologies for the Methoxy Group and Pyridine Ring System

The introduction of deuterium (B1214612) into the methoxy group and the pyridine ring is the final key transformation. Various deuteration methods are available, with Hydrogen-Deuterium (H/D) exchange being a prominent strategy.

Hydrogen-Deuterium Exchange (H/D) Exchange Protocols

H/D exchange protocols offer a direct way to introduce deuterium into organic molecules. These methods can be catalyzed by acids, bases, or metals.

Acid-catalyzed H/D exchange often utilizes strong deuterated acids like DCl or D2SO4 in D2O. nih.gov However, these conditions can be harsh and may lead to side reactions or decomposition of the substrate. nih.gov A milder approach involves the use of deuterated trifluoroacetic acid (TFA-d), which can achieve efficient H/D exchange on a variety of aromatic amines and amides. nih.gov

Base-catalyzed H/D exchange is an efficient and economical strategy, particularly for compounds with acidic protons. The use of a base like potassium carbonate (K2CO3) with 18-crown-6 (B118740) in a mixture of D2O and DMSO-d6 has been shown to selectively deuterate brominated pyridines. researchgate.net

Base-Mediated Deuteration Approaches, including Dimsyl Anion Systems

A powerful base-mediated deuteration method involves the use of potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). d-nb.inforesearchgate.net In this system, the dimsyl anion, formed in situ from the reaction of KOtBu with DMSO-d6, acts as the deprotonating agent. d-nb.inforesearchgate.net This method has proven effective for the selective deuteration of a range of nitrogen-containing heterocycles, including pyridines. d-nb.inforesearchgate.net The reaction proceeds via deprotonation of the substrate by the dimsyl anion, and the regioselectivity is influenced by the thermodynamic stability of the resulting heterocyclic anions. d-nb.inforesearchgate.net

This approach generally leads to high deuterium incorporation at the distal positions of the pyridine ring, while deuteration at the α-positions is typically low. d-nb.info It is important to note that halogenated substrates can sometimes lead to side products due to competing reactions under the basic conditions. d-nb.info

| Deuteration Method | Reagents | Substrate Type | Key Features | Reference(s) |

| Acid-Catalyzed H/D Exchange | DCl, D2SO4 in D2O | Aromatic amines and amides | Harsh conditions, potential for side reactions | nih.gov |

| Acid-Catalyzed H/D Exchange | TFA-d | Aromatic amines and amides | Milder conditions, good for various substrates | nih.gov |

| Base-Catalyzed H/D Exchange | K2CO3, 18-crown-6, D2O/DMSO-d6 | Brominated pyridines | Selective deuteration | researchgate.net |

| Base-Mediated Deuteration | KOtBu, DMSO-d6 | Nitrogen-containing heterocycles | Utilizes dimsyl anion, high deuterium incorporation at distal positions | d-nb.inforesearchgate.net |

Acid-Catalyzed Deuteration Conditions Utilizing D2O and DCl

Acid-catalyzed hydrogen-deuterium (H-D) exchange represents a direct method for introducing deuterium into organic molecules. The use of deuterium oxide (D₂O) as the deuterium source, often in the presence of a strong acid catalyst like deuterium chloride (DCl), facilitates this exchange. In acidic solutions such as DCl/D₂O, pyridine and its derivatives exist predominantly as the corresponding pyridinium (B92312) ions. researchgate.net While this method is effective for some substrates, the deuteration of the pyridine ring itself can be slow under these conditions. researchgate.net

For instance, studies on substituted pyridines in 2% DCl-D₂O solution have shown that while exchange on a phenyl substituent can occur with expected ortho and para selectivity, the exchange on the pyridine ring is significantly slower. researchgate.net At elevated temperatures (e.g., 250°C), selective H-D exchange at the α-position (adjacent to the nitrogen atom) of the pyridine ring can be observed. researchgate.net This selectivity is attributed to the increased acidity of the α-protons in the pyridinium ion.

The general mechanism for acid-catalyzed deuteration involves the protonation (or in this case, deuteration) of the substrate, which increases the acidity of the C-H bonds, followed by deprotonation by a weak base (like D₂O) and subsequent deuteration. This process is particularly effective for α-hydrogens of ketones and aldehydes, where the enol or enolate is the key intermediate. thieme-connect.de For aromatic systems like pyridine, the reaction proceeds via an electrophilic substitution mechanism where D+ acts as the electrophile. The efficiency of the exchange is dependent on the electron density of the aromatic ring and the reaction conditions, including temperature and acid concentration. rsc.org

Microwave-Assisted Deuteration Techniques for Poly-Deuterated Pyridines

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, and its application in H-D exchange reactions has proven to be highly effective for the preparation of poly-deuterated pyridines. acs.orgrsc.org This technique often leads to rapid and regioselective deuterium incorporation, significantly reducing reaction times compared to conventional heating methods. pharm.or.jpd-nb.infoxmu.edu.cn

Research has demonstrated that microwave irradiation can facilitate the deuteration of aminopyridine derivatives, with studies exploring the effect of the presence or absence of DCl. acs.org These methods have shown high yields and high levels of deuterium incorporation across a range of substrates. acs.org For example, the microwave-assisted deuteration of dimethyl-2,2′-bipyridine derivatives in D₂O has been shown to selectively and rapidly form isotopically pure [D₆]-dimethyl-2,2′-bipyridine. pharm.or.jpd-nb.infoxmu.edu.cn In one instance, [D₆]-4,4′-dimethyl-2,2′-bipyridine was formed in quantitative yield within just 15 minutes. pharm.or.jpd-nb.infoxmu.edu.cn

The efficiency of microwave-assisted deuteration is often dependent on the temperature and the base used. For the H-D exchange of 4,4′-dimethyl-2,2′-bipyridine in the presence of NaOD/D₂O, increasing the temperature under microwave irradiation led to higher product yields, with excellent H-D exchange of all methyl protons achieved at 170°C after 15 minutes. pharm.or.jpd-nb.info

| Substrate | Conditions | Product | Deuterium Incorporation | Yield | Reference |

| 4,4′-dimethyl-2,2′-bipyridine | NaOD/D₂O, Microwave, 170°C, 15 min | [D₆]-4,4′-dimethyl-2,2′-bipyridine | 97% | Quantitative | xmu.edu.cn |

| Aniline (B41778) derivatives | Pt catalyst, D₂O, Microwave | Poly-deuterated anilines | Varies | Varies | rsc.org |

| Aminopyridine derivatives | D₂O, with/without DCl, Microwave | Poly-deuterated aminopyridines | High | High | acs.org |

| This table presents selected examples of microwave-assisted deuteration of pyridine and aniline derivatives. |

Electrochemical Deuteration Methods with D2O as Deuterium Source

Electrochemical methods offer a mild and environmentally friendly approach for the selective deuteration of organic molecules, using D₂O as an inexpensive and readily available deuterium source. chemicalbook.comiscnagpur.ac.intcichemicals.com These reactions can often be performed at room temperature without the need for strong acids, bases, or metal catalysts. chemicalbook.comiscnagpur.ac.intcichemicals.com

A notable example is the development of a straightforward, metal-free, and acid/base-free electrochemical method for the C4-selective C-H deuteration of pyridine derivatives. chemicalbook.comiscnagpur.ac.intcichemicals.com This strategy demonstrates high chemo- and regioselectivity, providing access to a wide range of deuterated pyridines, quinolones, and other biorelevant compounds. chemicalbook.comiscnagpur.ac.intcichemicals.com The process typically involves an undivided cell with a graphite (B72142) felt anode and a lead cathode, operating at a constant current. chemicalbook.com Mechanistic studies suggest that an N-alkylpyridinium iodide intermediate plays a crucial role in this electrochemical transformation. chemicalbook.comiscnagpur.ac.in

Recent advancements have also reported the electrochemical γ-selective deuteration of pyridines via H/D exchange without the need for pre-installed directing groups. nih.gov This method is applicable to the late-stage modification of pharmaceutical molecules. nih.gov Furthermore, electrochemical debrominative deuteration of 2-bromo-N-arylacetamides using D₂O has been shown to proceed efficiently via C-Br bond activation. rsc.org

| Substrate Type | Method | Selectivity | Key Features | Reference(s) |

| Pyridine derivatives | Electrochemical C-H deuteration | C4-selective | Metal-free, acid/base-free, room temperature | chemicalbook.comiscnagpur.ac.intcichemicals.com |

| Pyridines | Electrochemical H/D exchange | γ-selective | No directing group required, mild conditions | nih.gov |

| 2-bromo-N-arylacetamides | Electrochemical debrominative deuteration | Deuteration at the debrominated position | Uses D₂O as deuterium source, room temperature | rsc.org |

| This table summarizes key features of electrochemical deuteration methods for pyridine derivatives. |

Directed Deuteration Strategies via Substrate Activation (e.g., N-aminopyridinium cations)

Directed deuteration strategies leverage the activation of a substrate to achieve high regioselectivity in H-D exchange reactions. One such approach involves the formation of N-aminopyridinium cations. These activated intermediates can undergo selective α-H/D exchange in basic D₂O. This method has been successfully applied to the synthesis of 7-deuteropyrazolo[1,5-a]pyridines and 7-deutero-1,2,4-triazolo[1,5-a]pyridines with high regioselectivity and a high degree of deuterium incorporation. researchgate.net The process involves the base-catalyzed deprotonation at the α-position of the N-aminopyridinium cation, followed by deuteration with D₂O. The resulting deuterated intermediate then undergoes a 1,3-cycloaddition reaction to yield the final product. researchgate.net

Another strategy for directed deuteration involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For instance, a pyridine-based template can be used to achieve palladium-catalyzed meta-selective C-H deuteration of arenes. sigmaaldrich.com The template is typically attached to the substrate via a practical linkage, such as an ester, and directs the palladium catalyst to the meta-position for C-H activation and subsequent deuteration. sigmaaldrich.com This method has been successfully applied to a variety of substrates, including phenylacetic acids and their derivatives, with high levels of deuterium incorporation at the meta position. sigmaaldrich.com

The choice of directing group and catalyst system is crucial for achieving the desired selectivity. For example, in ruthenium-catalyzed deuteration using D₂O, the directing group on the pyridine ring can influence the site of deuteration. chemicalbook.com

Directed Isotopic Labeling at Specific Positions of this compound

The synthesis of specifically labeled this compound requires distinct strategies for incorporating deuterium into the methoxy group versus the pyridine ring.

Deuterium Incorporation into the Methoxy Group (-OCD3)

The introduction of a trideuteromethyl (-OCD₃) group onto an aromatic ring is a common strategy in medicinal chemistry to enhance metabolic stability. nih.gov A general and effective method to achieve this is through the use of deuterated methanol (CD₃OD) as the methylating agent.

For the synthesis of 2-bromo-5-methoxy-d3-pyridine, a plausible route would involve the reaction of 2,5-dibromopyridine with a deuterated methoxide (B1231860) source. A common method for preparing non-deuterated 2-bromo-5-methoxypyridine is the reaction of 2,5-dibromopyridine with sodium hydroxide in methanol. chemicalbook.com By analogy, using sodium deuteroxide (NaOD) in deuterated methanol (CD₃OD) would be a direct approach to introduce the -OCD₃ group.

Alternatively, palladium-catalyzed cross-coupling reactions can be employed. The reaction of a phenol (B47542) with a deuterated methylating agent in the presence of a suitable catalyst is a viable strategy. While 2-bromo-5-hydroxypyridine (B120221) would be the logical precursor, the direct methylation of the corresponding phenol might be challenging under certain conditions.

A more robust method could involve the use of a labeled CO₂ source. A recently developed strategy reports the catalytic methoxylation of aryl halides directly from [¹³C] or [¹⁴C]CO₂, which is first reduced to a methoxyborane (BBN-OCH₃) intermediate. rsc.org Adapting this with a deuterated reducing agent in the presence of a carbon source could potentially lead to a deuterated methoxyborane for subsequent coupling.

| Precursor | Reagent(s) | Product | Rationale |

| 2,5-dibromopyridine | NaOD, CD₃OD | 2-bromo-5-(methoxy-d3)pyridine | Nucleophilic aromatic substitution with a deuterated nucleophile. |

| 2-bromo-5-hydroxypyridine | CD₃I, Base | 2-bromo-5-(methoxy-d3)pyridine | Williamson ether synthesis using a deuterated electrophile. |

| This table outlines plausible synthetic routes for the deuteration of the methoxy group. |

Selective Deuteration at Pyridine Ring Positions

Achieving selective deuteration on the pyridine ring of 2-bromo-5-methoxypyridine requires careful selection of the deuteration method, as the electronic properties of the bromo and methoxy substituents will influence the regioselectivity.

Base-catalyzed H-D exchange methods have shown to be effective for the deuteration of substituted pyridines. For instance, using potassium carbonate (K₂CO₃) with 18-crown-6 in a mixture of D₂O and DMSO-d₆ has been shown to promote selective deuteration. osti.gov In the case of 2-methoxy-4-bromopyridine, preferential deuteration was observed at the 3-position of the pyridine ring. osti.gov This suggests that for 2-bromo-5-methoxypyridine, deuteration might be directed to specific positions based on the acidity of the ring protons, which is influenced by the substituents. The bromine atom, being an electron-withdrawing group, can enhance the acidity of adjacent protons, potentially directing deuteration to the C4 or C6 positions. osti.gov

Metal-free, selective ortho-deuteration of N-heterocyclic oxides provides another avenue for regioselective labeling. chemrxiv.org This method involves the initial oxidation of the pyridine nitrogen to the corresponding N-oxide, which then undergoes selective ortho-deuteration. For a substrate like 2-bromo-5-methoxypyridine, this would likely lead to deuteration at the C6 position. The N-oxide can be subsequently removed if desired.

Electrochemical methods, as discussed in section 2.3.2, offer high regioselectivity, often at the C4 position of pyridine derivatives, under mild, metal-free conditions. chemicalbook.comiscnagpur.ac.intcichemicals.com

| Method | Reagents | Probable Site of Deuteration on 2-bromo-5-methoxypyridine | Reference(s) |

| Base-catalyzed H-D exchange | K₂CO₃/18-crown-6, D₂O/DMSO-d₆ | Position 4 or 6 | osti.gov |

| N-Oxide mediated deuteration | 1. Oxidation (e.g., m-CPBA) 2. KOtBu, DMSO-d₆ | Position 6 | chemrxiv.org |

| Electrochemical deuteration | Undivided cell, GF anode, Pb cathode, D₂O | Position 4 | chemicalbook.comiscnagpur.ac.intcichemicals.com |

| This table summarizes potential methods for the selective deuteration of the pyridine ring in 2-bromo-5-methoxypyridine. |

Optimization of Synthetic Pathways for Enhanced Deuterium Incorporation and Chemical Yield

Impact of Catalytic Systems and Reaction Conditions on Deuteration Efficiency

The success of deuterium incorporation into pyridine frameworks is critically dependent on the selection of an appropriate catalytic system and the precise control of reaction conditions. A variety of catalysts have been investigated for their ability to mediate the hydrogen-deuterium (H/D) exchange process.

Transition-metal catalysts, particularly those based on iridium and ruthenium, have proven to be highly effective. For instance, iridium complexes, often used with ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) or 2,2'-bipyridine (B1663995), can catalyze H/D exchange with high efficiency using D₂O as the deuterium source. academie-sciences.fr The reaction temperature and duration are crucial variables that must be fine-tuned to achieve optimal deuteration levels while maintaining a high chemical yield. academie-sciences.fr

Recent advancements have also highlighted the potential of novel catalytic systems. For example, an iron single-atom catalyst with an Fe–P pair site has demonstrated remarkable efficiency in deuterating (hetero)arenes using D₂O under relatively mild conditions. acs.org This system has shown broad applicability, even with substrates containing sulfur and nitrogen atoms that typically poison metal catalysts. acs.org Furthermore, base-catalyzed deuteration methods have been explored. The use of potassium carbonate (K₂CO₃) with 18-crown-6 in a D₂O/DMSO-d₆ solvent system has been shown to be effective for the deuteration of brominated heteroarenes. researchgate.netosti.gov This method offers the advantage of using a weaker base, which can lead to excellent site-selectivity. osti.gov

The choice of deuterium source is another key consideration. While D₂O is a common and cost-effective option, deuterium gas (D₂) is also used, particularly in conjunction with catalysts like palladium on carbon (Pd/C). nih.gov The optimization of reaction parameters such as temperature, pressure, and solvent is essential for maximizing the efficiency of any given catalytic system. acs.org

Table 1: Comparison of Catalytic Systems for Pyridine Deuteration

| Catalyst System | Deuterium Source | Key Features | Reference |

| Iridium complexes (e.g., [Ir(cod)Cl]₂) with N-ligands | D₂O | High efficiency for a broad range of pyridines. | academie-sciences.fr |

| Iron single-atom catalyst (Fe–P–C) | D₂O | High efficiency under mild conditions, tolerant to catalyst poisons. | acs.org |

| K₂CO₃ / 18-crown-6 | D₂O / DMSO-d₆ | Weak base system, excellent site-selectivity for brominated heteroarenes. | researchgate.netosti.gov |

| KOtBu | DMSO-d₆ | Base-mediated deuteration at remote positions. | d-nb.inforsc.org |

| Electrochemical (metal-free) | D₂O | Environmentally friendly, high chemo- and regioselectivity. | researchgate.net |

Regiocontrol and Deuterium Selectivity in Complex Pyridine Synthesis

Achieving regiocontrol—the ability to direct deuterium to specific positions on the pyridine ring—is a significant challenge in the synthesis of complex deuterated pyridines. The inherent electronic properties of the substituents on the pyridine ring play a crucial role in directing the H/D exchange.

For a molecule such as 2-Bromo-5-methoxypyridine, the bromine and methoxy substituents exert opposing electronic effects. The methoxy group is electron-donating, which would typically activate the ortho and para positions for electrophilic attack, while the bromine is electron-withdrawing. The interplay of these effects, along with the choice of catalyst, dictates the final deuteration pattern.

Several strategies have been developed to achieve high regioselectivity. The use of a removable directing group, such as a bromide, has been shown to be an effective strategy. osti.gov In a K₂CO₃/18-crown-6 catalyzed system, the H/D exchange occurs selectively at the position adjacent to the bromine atom. osti.gov This bromide can then be removed or used for further functionalization through cross-coupling reactions. osti.gov

Another approach involves the use of phosphonium (B103445) salts as temporary electron-withdrawing groups to block the para-position and increase the acidity at other sites, thereby directing deuteration. rsc.org Base-mediated deuteration of pyridyl phosphonium salts with KOtBu in DMSO-d₆ has been shown to selectively deuterate the meta-positions. rsc.org Furthermore, metal-free electrochemical methods have been developed that exhibit high chemo- and regioselectivity for the C4-position of pyridine derivatives. researchgate.net

The synthesis of N-heterocyclic oxides offers another avenue for regioselective deuteration. chemrxiv.org Metal-free, base-mediated deuteration of N-heterocyclic oxides has been shown to selectively introduce deuterium at the ortho-position. chemrxiv.org The choice of the synthetic strategy, therefore, allows for the precise installation of deuterium atoms at desired locations within the pyridine scaffold.

Table 2: Strategies for Regiocontrolled Deuteration of Pyridines

| Strategy | Catalyst/Reagent | Directing Influence | Resulting Deuteration Pattern | Reference |

| Removable Directing Group | K₂CO₃ / 18-crown-6 | Bromide directs deuteration to the adjacent position. | Selective deuteration ortho to the bromine. | osti.gov |

| Temporary Activating Group | KOtBu / DMSO-d₆ | Phosphonium salt activates meta-positions. | Selective deuteration at C3 and C5. | rsc.org |

| Electrochemical C-H Deuteration | nBu₄NI / D₂O | Electrochemical activation | Selective deuteration at C4. | researchgate.net |

| N-Oxide Directed Deuteration | KOtBu / DMSO-d₆ | N-oxide activates ortho-positions. | Selective deuteration at C2 and C6. | chemrxiv.org |

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing 2 Bromo 5 Methoxypyridine D3

Kinetic Isotope Effects (KIEs) in Reactions Involving Deuterated Pyridines

The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. libretexts.org This effect is a cornerstone of mechanistic chemistry, providing profound insights into the steps that govern the speed of a chemical transformation. libretexts.org The replacement of hydrogen with deuterium (B1214612) is a common application of this principle. libretexts.org

Measurement and Interpretation of Primary and Secondary KIEs for C-D Bond Breaking

The measurement of kinetic isotope effects (KIEs), expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), is a fundamental technique for elucidating reaction mechanisms. libretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond, leading to a lower activation energy for C-H bond cleavage. libretexts.org Consequently, reactions involving the breaking of a C-H bond are typically faster than those involving a C-D bond, resulting in a kH/kD ratio greater than 1. libretexts.org The magnitude of this primary KIE can be substantial, often in the range of 1 to 8, clearly indicating that the C-H/C-D bond is being cleaved in the slowest step of the reaction. libretexts.org

Secondary KIEs, on the other hand, are observed when the isotopically substituted bond is not directly broken or formed in the rate-determining step. ingentaconnect.com These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). koreascience.krresearchgate.net They arise from changes in the vibrational frequencies of the C-H/C-D bond as the reactant moves to the transition state. For instance, a change in hybridization at the carbon atom bearing the deuterium can lead to a measurable secondary KIE. These effects provide valuable information about the structure of the transition state. ingentaconnect.comcdnsciencepub.com

| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | Bond to the isotope is broken/formed in the rate-determining step. libretexts.org | > 1 (Normal) | C-H/C-D bond cleavage is rate-limiting. libretexts.org |

| Secondary KIE | Bond to the isotope is not broken/formed in the rate-determining step. ingentaconnect.com | > 1 (Normal) or < 1 (Inverse) | Provides information on transition state structure. ingentaconnect.comcdnsciencepub.com |

Probing Reaction Mechanisms with Deuterium Labeling as a Tracer

Deuterium's unique isotopic signature makes it an excellent tracer for following the journey of atoms and functional groups throughout a chemical reaction. The use of compounds like 2-Bromo-5-methoxypyridine-d3 allows for precise tracking of molecular transformations.

Mechanistic Studies of Nucleophilic Aromatic Substitution on Bromopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. masterorganicchemistry.comnih.gov The generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. masterorganicchemistry.comnih.gov However, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism. nih.govorganic-chemistry.org The use of deuterated bromopyridines can help to elucidate the finer details of these mechanisms. For instance, in the reaction of a deuterated bromopyridine with a nucleophile, the absence of a primary KIE would support a mechanism where the C-Br bond is broken in a step that does not involve C-H bond cleavage. Furthermore, deuterium labeling can help to distinguish between different possible reaction pathways, such as a classic SNAr mechanism versus a radical-nucleophilic aromatic substitution (SRN1) pathway, which involves radical and radical anion intermediates. researchgate.net

| Reaction Type | Key Intermediate | Role of Deuterium Labeling |

| SNAr (Addition-Elimination) | Meisenheimer Complex masterorganicchemistry.comnih.gov | Probing for concerted vs. stepwise nature. nih.govorganic-chemistry.org |

| SRN1 | Radical and Radical Anion researchgate.net | Differentiating from non-radical pathways. |

Analysis of Palladium-Catalyzed Cross-Coupling Reactions with Deuterated Substrates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netmdpi.comresearchgate.net Deuterated substrates, such as this compound, are invaluable in dissecting the complex catalytic cycles of these reactions. snnu.edu.cn For example, a KIE study can determine if the C-H activation step is rate-determining. snnu.edu.cn The absence of a significant KIE in a C-H arylation reaction might suggest that the C-H bond cleavage is not the rate-limiting step, pointing towards other steps like oxidative addition or reductive elimination as being kinetically more significant. snnu.edu.cn The use of deuterated substrates has been instrumental in optimizing reaction conditions and developing more efficient catalysts for a wide range of cross-coupling reactions. nih.govnih.gov

Investigation of Electron Donor-Acceptor Complex Mediated Cascade Reactions

Electron donor-acceptor (EDA) complexes, formed between an electron-rich molecule (donor) and an electron-deficient molecule (acceptor), can trigger chemical reactions upon photoexcitation. chalmers.sechemrxiv.org These reactions often proceed through complex cascade sequences involving single electron transfer (SET) and the formation of radical intermediates. researchgate.netrsc.org Deuterium labeling can be a powerful tool to unravel the mechanisms of these intricate transformations. For example, in a cascade reaction involving a deuterated pyridine (B92270) derivative, the position of the deuterium in the final product can provide crucial information about the bond-forming and bond-breaking events that occur during the cascade. This can help to identify the key intermediates and transition states, and to understand how the EDA complex initiates and controls the reaction pathway. researchgate.netrsc.orgacs.org

Studies on Pyridine N-Oxide Reactivity and Homocoupling Pathways

The oxidation of a pyridine to a pyridine N-oxide significantly alters its reactivity, activating it for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This altered reactivity is crucial for the synthesis of various pyridine derivatives. researchgate.net In the context of cross-coupling reactions, such as the direct arylation of pyridine N-oxides, the nature of the substituent on the pyridine N-oxide and the bromoarene partner can influence reaction outcomes, including the formation of homocoupling by-products. fu-berlin.de

For instance, the direct arylation of 4-substituted pyridine N-oxides with bromobenzene (B47551) generally proceeds with high yields. fu-berlin.de However, when 2-bromopyridine (B144113) is used as the coupling partner, particularly with electron-donating substituents on the pyridine N-oxide, the yields of the desired cross-coupled product are often lower. fu-berlin.de This decrease in yield is accompanied by the formation of homocoupling products, such as 2,2'-bipyridine (B1663995) from the self-coupling of 2-bromopyridine. fu-berlin.de Mechanistic studies suggest that these side reactions proceed through linked redox cycles. fu-berlin.de The use of isotopically labeled compounds like this compound can be instrumental in tracking the fate of the pyridine ring and distinguishing between different reaction pathways, such as cross-coupling versus homocoupling.

Computational Chemistry and Quantum Mechanical Modeling of Deuterated Pyridines

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties and reactivity of deuterated pyridines like this compound.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Stability

DFT calculations are widely employed to determine the optimized molecular geometry and relative stability of substituted pyridines. acs.orgbohrium.com By using appropriate functionals and basis sets, such as B3LYP with 6-311G(d,p), researchers can obtain detailed structural parameters, including bond lengths and angles. jocpr.com For example, a study on 2-bromo-3-hydroxy-6-methylpyridine used DFT to find its local minimum energy and optimized structure. jocpr.com Similar calculations for this compound would provide insights into how the isotopic substitution and the electronic effects of the bromo and methoxy (B1213986) groups influence the molecule's geometry and thermodynamic stability. acs.orgd-nb.info Comparing calculated geometries with experimental data, where available, can validate the computational model. acs.org

Prediction of Reaction Energetics: Transition State Structures and Intermediate Characterization

DFT is also crucial for predicting the energetics of reaction pathways, including the characterization of transition states and intermediates. d-nb.inforsc.org This is particularly relevant for understanding deuteration processes and other reactions involving this compound. For base-mediated deuteration reactions of pyridines, DFT calculations have shown that the reaction proceeds through the deprotonation of the substrate by a dimsyl anion, and the relative thermodynamic stability of the resulting heterocyclic anions dictates the distribution and degree of deuteration. d-nb.inforsc.org By calculating the Gibbs free energies of potential intermediates and transition states, it is possible to map out the kinetic profile of a reaction. d-nb.info Such analyses can explain observed regioselectivity and the influence of substituents on reaction rates. rsc.org

Analysis of Electronic Properties: Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (HOMO/LUMO), and Atomic Charges

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide valuable data on these properties.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). jocpr.com This is useful for predicting sites of chemical reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. jocpr.com A smaller gap generally suggests higher reactivity. wuxiapptec.com The energies and distributions of these orbitals can be used to predict the outcomes of reactions like nucleophilic aromatic substitution. wuxibiology.com For substituted pyridines, the nature and position of substituents significantly influence the HOMO and LUMO energies. wuxiapptec.comrsc.org

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charges on each atom in a molecule. jocpr.com This information helps in understanding the electronic distribution and predicting reactive sites.

The following table presents a hypothetical dataset based on typical computational results for substituted pyridines, illustrating the kind of information that can be obtained for this compound.

| Property | Calculated Value |

| HOMO Energy | -0.24189 a.u. |

| LUMO Energy | -0.04354 a.u. |

| HOMO-LUMO Gap | 5.39512 eV |

| Dipole Moment | 1.9384 Debye |

This is a hypothetical table created for illustrative purposes based on data for a similar molecule, 2-bromo-3-hydroxy-6-methylpyridine. jocpr.com

Theoretical Evaluation of Thermodynamic and Kinetic Profiles for Deuteration Processes

Theoretical evaluations are essential for understanding the thermodynamic and kinetic aspects of deuteration. d-nb.info DFT calculations can be used to determine the relative stabilities of deuterated and non-deuterated species, as well as the energy barriers for the deuteration reaction. d-nb.inforsc.org These calculations can explain the observed selectivity in deuteration reactions. For example, in base-mediated deuteration, the thermodynamic stability of the anionic intermediates is a key factor in determining the final product distribution. d-nb.inforsc.org Kinetic isotope effects, which can be predicted computationally, provide further insight into the reaction mechanism by indicating whether a C-H bond cleavage is involved in the rate-determining step. d-nb.info

Advanced Spectroscopic Characterization Techniques for Deuterated Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Deuterium (B1214612) Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the characterization of deuterated molecules. Its ability to probe the magnetic properties of atomic nuclei allows for unparalleled structural and quantitative analysis.

Proton (¹H) NMR spectroscopy is a fundamental tool for analyzing the structure of organic molecules. In the context of deuterated compounds like 2-Bromo-5-methoxypyridine-d3, ¹H NMR serves a dual purpose: confirming the molecular structure and quantifying the extent of deuterium incorporation. nih.gov The chemical shifts of the remaining protons in the pyridine (B92270) ring provide information about the electronic environment and, consequently, the substitution pattern.

For the non-deuterated analogue, 2-bromo-5-methylpyridine (B20793), the aromatic protons typically appear as multiplets in the range of 7.2-8.2 ppm. sid.ir In 2-Bromo-5-methoxypyridine (B47582), the proton signals are expected in a similar region, with specific shifts influenced by the bromo and methoxy (B1213986) substituents. chemicalbook.com When the methoxy group is deuterated (as in this compound), the characteristic singlet for the methoxy protons (typically around 3.8-4.0 ppm) will be significantly diminished or absent in the ¹H NMR spectrum. The integration of the remaining proton signals against a known internal standard allows for the calculation of the percentage of deuterium incorporation at the methoxy position. nih.gov The presence of any residual signal in the methoxy region would indicate incomplete deuteration.

The chemical shifts of protons can be influenced by the solvent used for the NMR analysis. thieme-connect.de Therefore, it is crucial to report the solvent used when presenting NMR data. For instance, the ¹H NMR spectrum of 2-bromo-5-methylpyridine in Chloroform-d (CDCl₃) will show distinct shifts for the aromatic protons and the methyl protons. nih.gov

Table 1: Representative ¹H NMR Data for Substituted Pyridines

| Compound | Solvent | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| 2-Bromo-5-methylpyridine | CDCl₃ | 8.39 | s | H-6 |

| 7.44 | d | H-4 | ||

| 8.20 | d | H-3 | ||

| 2.35 | s | CH₃ | ||

| 4-(4-carbomethoxyphenyl)pyridine | CDCl₃ | 8.80 – 8.54 | m | H-2, H-6 |

| 8.12 | d | H-3', H-5' | ||

| 7.67 | d | H-2', H-6' | ||

| 7.56 – 7.42 | m | H-3, H-5 | ||

| 3.92 | s | OCH₃ |

Data sourced from various studies for illustrative purposes. dur.ac.uk

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of that signal is indicative of its electronic environment. For this compound, the ¹³C NMR spectrum would confirm the presence of the pyridine ring and the methoxy group.

Table 2: Representative ¹³C NMR Data for Substituted Pyridines

| Compound | Solvent | Chemical Shift (δ ppm) | Assignment |

| 2-Bromo-6-methoxypyridine | CDCl₃ | 163.5 | C-6 |

| 140.2 | C-2 | ||

| 139.6 | C-4 | ||

| 111.5 | C-3 | ||

| 110.8 | C-5 | ||

| 53.6 | OCH₃ | ||

| 4-(4-carbomethoxyphenyl)pyridine | CDCl₃ | 166.51 | C=O |

| 150.42 | C-2, C-6 | ||

| 147.06 | C-4' | ||

| 142.40 | C-1' | ||

| 130.55 | C-4 | ||

| 130.32 | C-3', C-5' | ||

| 126.99 | C-2', C-6' | ||

| 121.65 | C-3, C-5 | ||

| 52.27 | OCH₃ |

Data sourced from various studies for illustrative purposes. dur.ac.ukspectrabase.com

While not directly applicable to the characterization of this compound itself, Phosphorus-31 (³¹P) NMR spectroscopy is a powerful technique for monitoring reactions where pyridine derivatives act as ligands in catalytic systems involving phosphorus-containing compounds. lookchem.com For instance, in a palladium-catalyzed cross-coupling reaction where a phosphine (B1218219) ligand is used, the coordination of the pyridine substrate to the metal center can be observed through changes in the ³¹P NMR spectrum of the phosphine ligand. rsc.org

The chemical shift and coupling constants of the ³¹P nucleus are highly sensitive to the electronic and steric environment around the phosphorus atom. The formation of catalytic intermediates, such as oxidative addition complexes, can be identified and quantified in situ using ³¹P NMR. lookchem.comacs.org This allows for detailed mechanistic studies and optimization of reaction conditions. For example, the reaction of a rhodium-phosphine complex with pyridine can be monitored to observe the formation of new rhodium-phosphine-pyridine species, each with a unique ³¹P NMR signature. lookchem.com

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. This technique is invaluable for confirming the site-specific incorporation of deuterium and for assessing the isotopic purity of the compound. For this compound, a single resonance in the ²H NMR spectrum would be expected, corresponding to the deuterium atoms of the methoxy group. The absence of signals at other positions would confirm that deuteration occurred exclusively at the desired site.

The chemical shift in ²H NMR is analogous to that in ¹H NMR, providing information about the electronic environment of the deuterium atom. The integration of the ²H NMR signal can be used to quantify the amount of deuterium present in the molecule. This technique is particularly useful for determining the degree of deuteration at specific sites in more complex molecules where ¹H NMR may be less informative due to signal overlap. cdnsciencepub.com

Quantitative 31P NMR for Reaction Monitoring in Catalytic Systems

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds, making this technique sensitive to isotopic substitution.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond types. neuroquantology.com The infrared spectrum of a substituted pyridine is similar to that of a substituted benzene. sid.ir

For this compound, the FT-IR spectrum would show characteristic absorptions for the pyridine ring, the C-Br bond, and the C-O-C ether linkage. The pyridine ring stretching vibrations typically occur in the 1600-1300 cm⁻¹ region. sid.ir The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ range. sid.ir

The most significant impact of deuteration in the FT-IR spectrum of this compound would be the shift of the C-H stretching and bending vibrations of the methoxy group to lower frequencies. The C-D stretching vibrations are expected to appear in the 2200-2100 cm⁻¹ region, which is significantly lower than the C-H stretching region. This clear shift provides strong evidence for the incorporation of deuterium. The analysis of vibrational spectra of substituted pyridines can be complex, and assignments are often made by comparison with related compounds and computational studies.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy serves as a powerful analytical tool that provides complementary information to Fourier Transform Infrared (FT-IR) spectroscopy for the vibrational analysis of molecules. While both are forms of vibrational spectroscopy, the selection rules differ. FT-Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. kit.edu This technique is particularly advantageous for analyzing samples in aqueous media and for observing symmetric vibrations that may be weak or absent in IR spectra.

For pyridine derivatives, FT-Raman is instrumental in characterizing the vibrations of the aromatic ring and its substituents. jocpr.comelixirpublishers.com In the case of this compound, specific vibrational modes are influenced by the substitution of hydrogen with deuterium in the methoxy group. The heavier deuterium atoms lead to a predictable shift to lower wavenumbers (frequencies) for vibrations involving the C-D bonds compared to the C-H bonds of the non-deuterated analogue.

Key vibrational modes for substituted pyridines include:

Ring Stretching Vibrations (C-C, C-N): Typically observed in the 1400–1650 cm⁻¹ region. jocpr.com

Ring Breathing Mode: A symmetric stretching of the entire ring, often appearing as a strong, sharp band around 1000-1040 cm⁻¹. jocpr.com

C-H (or C-D) Vibrations: Stretching modes appear above 3000 cm⁻¹ for C-H and are expected at lower frequencies for C-D. Bending modes occur at lower wavenumbers. jocpr.com

The table below illustrates typical FT-Raman spectral assignments for a substituted pyridine. The deuteration in this compound would primarily affect the methoxy group vibrations.

Table 1: Representative FT-Raman Vibrational Modes for a Substituted Pyridine This table is illustrative. Experimental values for the specific target compound may vary.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Shift upon Deuteration of Methoxy Group |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | None |

| Methoxy C-H Stretch | 2900 - 3000 | Shifts to lower frequency (C-D Stretch) |

| Ring C=C, C=N Stretch | 1580 - 1620 | Minimal |

| Ring C-C Stretch | 1450 - 1490 | Minimal |

| Methoxy C-H Bend | 1420 - 1470 | Shifts to lower frequency (C-D Bend) |

| Ring Breathing Mode | 1020 - 1050 | Minimal |

Correlation of Experimental Vibrational Frequencies with Computational Data

To achieve a definitive assignment of the complex vibrational spectra of molecules like this compound, experimental data from FT-IR and FT-Raman spectroscopy are often correlated with theoretical calculations. dergipark.org.tr Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and vibrational frequencies. mdpi.comgoogle.com

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. google.com These calculated frequencies often have a systematic error, which can be corrected using established scaling factors to improve agreement with experimental values. mdpi.commdpi.com The comparison between scaled theoretical wavenumbers and experimental ones allows for a highly reliable assignment of each observed band to a specific atomic motion (normal mode). dergipark.org.trresearchgate.net

For deuterated compounds, this correlation is particularly valuable. DFT calculations can accurately predict the frequency shifts resulting from isotopic substitution, confirming the site of deuteration and aiding in the interpretation of new or shifted bands in the experimental spectrum. researchgate.netacs.org The Potential Energy Distribution (PED) calculated from the theoretical analysis further clarifies the nature of each vibrational mode by quantifying the contribution of different internal coordinates (stretches, bends, torsions) to each vibration. researchgate.net

Table 2: Comparison of Experimental and Hypothetical Scaled DFT Vibrational Frequencies for Key Modes in a Deuterated Pyridine Derivative This table presents a hypothetical correlation to illustrate the methodology.

| Vibrational Mode Assignment | Experimental FT-Raman (cm⁻¹) | Scaled DFT Calculation (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3075 | 3079 | -4 |

| C-D Stretch (Methoxy) | 2250 | 2245 | +5 |

| Ring C=C Stretch | 1590 | 1594 | -4 |

| Ring Breathing | 1035 | 1038 | -3 |

Mass Spectrometry for Isotopic Purity and Reaction Tracking

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, offering high sensitivity and precision. danaher.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Isotopic Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the identity and, crucially, the isotopic purity of deuterated compounds like this compound. nih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the determination of its elemental formula. rsc.orgresearchgate.net

For a deuterated compound, HRMS can distinguish between the desired labeled molecule and any residual non-deuterated (d0) or partially deuterated species. rsc.orgresearchgate.net By comparing the theoretical accurate mass of the target ion with the experimentally measured mass, one can confirm the successful incorporation of deuterium. The relative intensities of the isotopic peaks in the high-resolution mass spectrum are used to calculate the percentage of isotopic enrichment or isotopic purity. rsc.orgrsc.org This is critical for applications where a high degree of labeling is required, such as in quantitative bioanalysis using internal standards. clearsynth.com

Table 3: Theoretical and Experimental HRMS Data for this compound This table illustrates the principle of accurate mass determination. Bromine's natural isotopic distribution (79Br and 81Br) results in a characteristic M and M+2 pattern.

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (m/z) | Measured Accurate Mass (m/z) |

|---|---|---|---|

| Non-deuterated [M+H]⁺ | [C₆H₇⁷⁹BrNO]⁺ | 187.9760 | 187.9762 |

| Deuterated [M+H]⁺ | [C₆H₄D₃⁷⁹BrNO]⁺ | 191.0140 | 191.0141 |

| Non-deuterated [M+H]⁺ | [C₆H₇⁸¹BrNO]⁺ | 189.9740 | 189.9741 |

Application in Stable Isotope Labeling Experiments for Tracing Reaction Progress

Stable isotope labeling with compounds like this compound is a powerful technique used to trace the fate of molecules through complex chemical reactions or metabolic pathways. wikipedia.orgspectroinlets.com By introducing a "mass tag" in the form of deuterium, researchers can follow the incorporation of the labeled fragment into a larger product molecule using mass spectrometry. researchgate.net

In a typical experiment, a reaction is performed using the deuterated starting material. At various time points, or upon completion, the reaction mixture is analyzed by LC-MS. biopharminternational.com The mass spectrometer can selectively detect the products that contain the deuterium label by looking for the expected mass shift. For example, if this compound is used in a substitution or coupling reaction, the resulting product will have a mass that is three daltons higher than if the non-deuterated analogue were used. This allows for unambiguous identification of the reaction product and can help elucidate reaction mechanisms, identify by-products, and quantify reaction conversion. mdpi.compnas.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromo-5-methoxypyridine |

Role of 2 Bromo 5 Methoxypyridine D3 As a Crucial Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Highly Functionalized Pyridine (B92270) Derivatives

The chemical reactivity of 2-Bromo-5-methoxypyridine-d3 is largely dictated by the bromine atom at the 2-position, which serves as a handle for a wide array of chemical transformations. This allows for the strategic introduction of diverse functional groups onto the pyridine scaffold.

The bromine atom on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) bonds, enabling the construction of complex molecular architectures from simpler precursors. The presence of the bromine atom allows the compound to participate as an electrophilic partner in these transformations.

Key cross-coupling reactions involving this type of building block include:

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyridine with an organoboron reagent (like a boronic acid or ester) to form a biaryl or alkyl-aryl C-C bond. researchgate.net This is one of the most widely used methods for creating new C-C bonds due to its mild reaction conditions and tolerance of a broad range of functional groups. researchgate.net

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the bromo-pyridine. This method is particularly useful for its high reactivity and chemoselectivity. researchgate.net

Stille Coupling: This involves the reaction with an organotin compound, offering another reliable route for C-C bond formation.

Sonogashira Coupling: This reaction creates a C-C bond between the bromo-pyridine and a terminal alkyne, providing a direct pathway to alkynylpyridines, which are valuable intermediates for further functionalization.

The methoxy (B1213986) group on the pyridine ring can influence the reactivity and regioselectivity of these coupling reactions through its electronic effects. The deuterium (B1214612) label (-OCD₃) remains intact during these transformations, allowing the isotopic marker to be carried into the final, more complex molecule. This strategy has been applied to post-functionalize complex molecules, such as iridium(III) emitters, where bromo-pyridine ligands are modified via Suzuki-Miyaura coupling. csic.es

Table 1: Overview of C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Pyridine-Aryl/Alkyl |

| Negishi | R-ZnX | Pd(PPh₃)₄, PdCl₂(dppf) | Pyridine-Aryl/Alkyl |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | Pyridine-Aryl/Alkyl/Vinyl |

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the direct introduction of heteroatom-containing functional groups, forming key carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

C-N Bond Formation: The reaction of this compound with various nitrogen nucleophiles, such as primary or secondary amines and amides, provides access to a range of aminopyridine derivatives. For example, the synthesis of N-aryl imidazoles can be achieved through the reaction of 2-bromopyridine (B144113) with imidazole (B134444) under catalytic conditions. acs.org These aminopyridine moieties are prevalent in pharmaceuticals and functional materials.

C-O Bond Formation: Oxygen nucleophiles, such as alcohols and phenols (in the form of their corresponding alkoxides or phenoxides), can displace the bromine atom to yield ether derivatives. A common synthetic route for methoxypyridines involves the reaction of a bromopyridine with sodium methoxide (B1231860). nih.gov

C-S Bond Formation: Similarly, sulfur nucleophiles like thiols can be used to synthesize thioethers, which are important in various chemical contexts.

The efficiency of these nucleophilic substitution reactions is influenced by the electronic nature of the pyridine ring and the reaction conditions employed. The methoxy group, being an electron-donating group, can affect the reactivity of the substrate in these transformations.

Table 2: Heteroatom Bond Forming Reactions via Nucleophilic Substitution

| Bond Type | Nucleophile | Product Class | Example Reagent |

|---|---|---|---|

| Carbon-Nitrogen (C-N) | Amines, Amides, N-Heterocycles | Aminopyridines | Ammonia, Piperidine, Imidazole |

| Carbon-Oxygen (C-O) | Alcohols, Phenols | Alkoxy/Aryloxypyridines | Sodium Methoxide, Phenol (B47542) |

Utility in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Chemistry)

Synthesis of Deuterium-Labeled Analogues for Research Targets

The presence of the deuterium-labeled methoxy group (-OCD₃) is the defining feature of this compound. This isotopic label is a powerful tool in various areas of scientific research, from catalysis to analytical chemistry.

In the field of catalysis, understanding reaction mechanisms is crucial for designing more efficient and selective catalysts. This compound serves as a precursor for synthesizing deuterated ligands, which can be coordinated to a metal center. These labeled ligands act as probes to investigate reaction pathways. For instance, deuterium labeling can be used to determine kinetic isotope effects (KIEs), which helps to identify whether a specific C-H (or in this case, a bond in proximity to the label) is broken in the rate-determining step of a reaction. nih.gov The synthesis of such ligands often involves an initial cross-coupling or substitution reaction using the bromo-pyridine precursor to build the ligand scaffold, carrying the intact -OCD₃ group into the final structure. rsc.org

One of the most significant applications of this compound is in the synthesis of stable isotope-labeled internal standards (SIL-IS) for use in quantitative analysis, particularly with mass spectrometry (MS). d-nb.info In drug metabolism and pharmacokinetic (DMPK) studies, researchers need to accurately measure the concentration of a drug or its metabolites in biological samples.

A SIL-IS is a version of the target analyte that has been labeled with heavy isotopes (like deuterium, ¹³C, or ¹⁵N). Because this compound can be used to synthesize a deuterated version of a drug candidate or metabolite, this labeled version will have a higher mass than its non-deuterated counterpart. However, its chemical and physical properties, including its retention time in liquid chromatography (LC) and its ionization efficiency in the mass spectrometer, are nearly identical to the unlabeled analyte. By adding a known amount of the SIL-IS to a sample, it can be used to accurately quantify the amount of the unlabeled target compound, correcting for variations in sample preparation and instrument response. d-nb.infogoogle.com

Preparation of Deuterated Ligands for Catalysis Research

Development of Novel Heterocyclic Systems Incorporating the Deuterated Pyridine Moiety

Beyond simple functionalization, this compound is a valuable starting material for the construction of more complex, novel heterocyclic systems. The pyridine ring is a common core in many biologically active molecules, and the ability to build upon this scaffold is essential in medicinal chemistry. nih.gov

Starting with this compound, chemists can perform a sequence of reactions to build fused ring systems or link the pyridine to other heterocyclic moieties. For example, the bromine can be converted to another functional group, which then participates in an intramolecular cyclization reaction to form a bicyclic or polycyclic system. This approach has been used to synthesize novel gamma-secretase modulators with potential applications in treating neurodegenerative diseases, where a methoxypyridine motif was incorporated to improve activity and solubility. nih.gov By using the deuterated starting material, the resulting novel heterocyclic system is tagged with an isotopic label, which can be invaluable for subsequent metabolic or mechanistic studies of the new molecule. okstate.edu

Annulation and Cycloaddition Reactions to Form Fused Heterocycles

This compound is a specialized isotopic labeling compound. While specific literature on its direct use in annulation and cycloaddition reactions is not prevalent, its non-deuterated counterpart, 2-bromo-5-methoxypyridine (B47582), serves as a versatile precursor for the synthesis of various fused heterocyclic systems. The reactivity of the deuterated compound is expected to be analogous, with the deuterium label providing a means for mechanistic elucidation.

Annulation reactions involving 2-bromopyridines often proceed through transition metal-catalyzed cross-coupling reactions, followed by an intramolecular cyclization step. For instance, Sonogashira coupling of a 2-bromopyridine with a terminal alkyne can introduce a side chain that subsequently undergoes cyclization to form indolizine (B1195054) or other fused pyridyl systems. The methoxy group at the 5-position can influence the regioselectivity of these reactions and can be a site for further chemical modification.

In the context of cycloaddition reactions, pyridinium (B92312) ylides derived from N-alkylation of pyridines are common 1,3-dipoles for [3+2] cycloaddition reactions with various dipolarophiles. ua.es For example, the reaction of pyridinium-N-imines with alkynes is a well-established method for the synthesis of pyrazolo[1,5-a]pyridines. mdpi.com The presence of a bromine atom at the 2-position and a methoxy group at the 5-position on the pyridine ring of this compound would modulate the electronic properties of the intermediate ylide, thereby affecting the reactivity and regioselectivity of the cycloaddition.

A study on the Ru(II)-mediated domino C–O/C–N/C–C bond formation reactions to form heteroarylated 2-pyridones found that 2-bromopyridines with an electron-donating group at the C-5 position, such as 2-bromo-5-methoxypyridine, did not react under the specified conditions. mdpi.com This highlights the influence of substituent positioning on the reactivity of the pyridine ring in certain catalytic cycles. mdpi.com

The following table illustrates the types of cycloaddition reactions that pyridine derivatives can undergo, which could be applicable to this compound for the synthesis of fused heterocycles.

| Reaction Type | Reactants | Product Type | Catalyst/Conditions |

| [3+2] Cycloaddition | Pyridinium-N-imine, Alkyne | Pyrazolo[1,5-a]pyridine | Thermal or Catalytic |

| [3+2] Cycloaddition | Azomethine imine, Alkene | Pyrazolidine | Lewis Acid or Thermal |

| [4+3] Cycloaddition | 1,2-Diaza-1,3-diene, Azomethine imine | 1,2,4,5-Tetrazepine | Mild Conditions |

Derivatization for Expanded Synthetic and Mechanistic Research Applications

The primary utility of the deuterium-labeled methoxy group in this compound lies in its application for mechanistic and metabolic studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect (KIE). This effect can be used to probe reaction mechanisms where the C-H bond cleavage is the rate-determining step.

For instance, in metabolic studies of a drug candidate containing a methoxy group, replacing it with a trideuteromethoxy group can slow down O-demethylation by cytochrome P450 enzymes. This allows researchers to identify the primary sites of metabolism and to develop drug candidates with improved pharmacokinetic profiles. The use of deuterated compounds like 2-bromo-5-picoline-d3 (B563287) in drug metabolism and pharmacokinetic studies is a well-established strategy to track the distribution and breakdown of drugs.

Furthermore, the deuterium label serves as a spectroscopic marker. In nuclear magnetic resonance (NMR) spectroscopy, the absence of a signal in the 1H NMR spectrum and the presence of a characteristic signal in the 2H (deuterium) NMR spectrum can confirm the position of the label. In mass spectrometry (MS), the three-mass-unit increase provides a clear signature to track the incorporation of the building block into a larger molecule.

A general application of deuterated methanol (B129727) (CD3OD) has been demonstrated in the synthesis of d3-methoxylated N-heterocycles. researchgate.net This method, which involves the generation of a trideuteromethoxy radical, could be adapted for the synthesis of various deuterated building blocks for research purposes. researchgate.net

The derivatization of this compound can lead to a variety of functionalized pyridines for specific research applications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new substituents.

| Derivatization Reaction | Reagent | Product Type | Research Application |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted methoxypyridine-d3 | Synthesis of labeled ligands and bioactive molecules |

| Buchwald-Hartwig Amination | Amine | Amino-substituted methoxypyridine-d3 | Synthesis of labeled enzyme inhibitors |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted methoxypyridine-d3 | Precursors for labeled fused heterocycles |

| Nucleophilic Substitution | Nucleophile (e.g., thiolate) | Thioether-substituted methoxypyridine-d3 | Synthesis of labeled metabolic probes |

While direct research findings on the derivatization of this compound are limited, the established reactivity of its non-deuterated analog and the principles of isotopic labeling strongly support its role as a valuable tool in synthetic and mechanistic research.

Future Directions and Emerging Research Trajectories for Deuterated Pyridine Chemistry

Development of Green and Sustainable Deuteration Methodologies for Pyridines

The demand for environmentally benign chemical transformations has spurred the development of green and sustainable methods for deuterating pyridines. Traditional deuteration techniques often rely on harsh reagents and produce significant waste. In contrast, modern approaches are exploring cleaner and more efficient pathways.

Recent advancements include the use of microwave-assisted synthesis, which has been recognized as a tool in green chemistry for its ability to accelerate reactions and improve yields. acs.orgnih.gov One-pot, multi-component reactions are also gaining traction as they offer a streamlined approach to constructing complex pyridine (B92270) derivatives with reduced waste and energy consumption. acs.orgnih.gov These methods often utilize environmentally friendly solvents or even solvent-free conditions, further enhancing their green credentials. nih.gov

Electrochemical methods present another promising avenue for sustainable deuteration. researchgate.net An electrochemical C-H deuteration of pyridine derivatives using D₂O as the deuterium (B1214612) source has been developed, offering a metal-free and acid/base-free process at room temperature. researchgate.net This technique is noted for its high chemo- and regioselectivity, providing an efficient and environmentally friendly route to a variety of deuterated pyridine compounds. researchgate.net

Base-mediated deuteration using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) has also been shown to be an effective method for the deuteration of N-heteroarenes, including pyridines. d-nb.info This approach demonstrates good functional group tolerance and can achieve high deuterium incorporation at specific positions on the pyridine ring. d-nb.info

The following table summarizes some of the key green deuteration methodologies being explored:

| Methodology | Key Features | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, pure products. acs.orgnih.gov |

| One-Pot, Multi-Component Reactions | Combines multiple reaction steps into a single procedure. | Reduced waste, energy efficiency, streamlined synthesis. acs.orgnih.gov |

| Electrochemical Deuteration | Employs electricity to drive the deuteration process with D₂O. | Metal-free, acid/base-free, high selectivity, environmentally friendly. researchgate.net |

| Base-Mediated Deuteration | Uses a base like KOtBu in a deuterated solvent. | Good functional group tolerance, high deuterium incorporation. d-nb.info |

Exploration of Novel Catalytic Systems for Regioselective Functionalization of Deuterated Pyridines

The ability to selectively functionalize specific positions on a deuterated pyridine ring is crucial for tailoring molecular properties. Research in this area is focused on the development of novel catalytic systems that can achieve high regioselectivity.

Transition metal catalysis, particularly with metals like palladium (Pd), rhodium (Rh), and iridium (Ir), has been instrumental in the C-H functionalization of pyridines. nih.govbeilstein-journals.org These catalysts, often in combination with specific ligands, can direct the functionalization to desired positions, such as the C2, C3, or C4 positions of the pyridine ring. nih.govbeilstein-journals.orgmdpi.com For instance, Pd-catalyzed regioselective arylation of electron-deficient pyridines has been demonstrated, with the addition of silver carbonate being crucial for high regioselectivity. nih.gov